1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWSPVPPKRRCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 4 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives provide foundational data for structural confirmation. In ¹H NMR, the protons on the pyrazole ring exhibit characteristic chemical shifts. For a generic 1-substituted pyrazole, the proton at the C3 position typically resonates further downfield than the C5 proton, and both are downfield from the C4 proton. The protons of the phenyl ring display splitting patterns indicative of a 1,4-disubstituted system. The ethanamine moiety protons, specifically the methine (CH) and methyl (CH₃) groups, also show distinct signals.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbon atoms of the pyrazole ring have characteristic resonances, and the phenyl carbons can be assigned based on their substitution pattern and comparison with predicted values. The signals for the aliphatic carbons of the ethanamine side chain are typically found in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Analogues Data compiled from typical values for substituted pyrazole and phenyl compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole H-3 | 7.5 - 8.0 | 138 - 142 |
| Pyrazole H-4 | 6.2 - 6.5 | 105 - 110 |
| Pyrazole H-5 | 7.8 - 8.3 | 128 - 132 |
| Phenyl H (ortho to pyrazole) | 7.6 - 7.9 | 118 - 122 |
| Phenyl H (meta to pyrazole) | 7.4 - 7.6 | 127 - 130 |
| Ethan-1-amine CH | 4.0 - 4.5 | 50 - 55 |
| Ethan-1-amine CH₃ | 1.4 - 1.6 | 20 - 25 |
| Phenyl C-1 (ipso to pyrazole) | - | 138 - 142 |
| Phenyl C-4 (ipso to ethanamine) | - | 145 - 150 |
| Phenyl C (ortho to pyrazole) | - | 118 - 122 |
| Phenyl C (meta to pyrazole) | - | 127 - 130 |
Note: Chemical shifts are dependent on the solvent and specific substituents on the analogue structure.
While 1D NMR provides essential data, complex structures or spectral overlap often necessitate the use of 2D NMR techniques for unambiguous assignment. These experiments reveal correlations between nuclei, confirming the molecular framework. omicsonline.orgcore.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is invaluable for tracing the connectivity within spin systems, such as the protons on the phenyl ring and the ethanamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). This allows for the definitive assignment of protonated carbons. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). core.ac.uk It is crucial for connecting different fragments of the molecule, for instance, linking the phenyl protons to the pyrazole carbons or the ethanamine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all protons belonging to a particular molecular fragment. ipb.pt
H2BC (Heteronuclear 2-Bond Correlation): This specialized experiment can help to distinguish between two- and three-bond ¹H-¹³C correlations, providing more precise connectivity information.
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms in heterocyclic compounds like pyrazoles. ipb.ptacs.org The chemical shifts of the nitrogen atoms in the pyrazole ring are sensitive to substitution, protonation, and hydrogen bonding. acs.org In this compound, the two nitrogen atoms of the pyrazole ring are chemically non-equivalent and would be expected to show distinct signals. The amine nitrogen would also have a characteristic chemical shift. The use of ¹⁵N-labeled compounds or indirect detection methods like ¹H-¹⁵N HMBC can facilitate the acquisition of ¹⁵N data and provide valuable structural information. core.ac.ukrsc.org Studies on similar heterocyclic systems have shown that ¹⁵N chemical shifts can correlate with various molecular properties and pharmacokinetic parameters. japsonline.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a critical technique for determining the molecular weight of a compound and confirming its elemental composition. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The fragmentation pattern observed in the mass spectrum can also provide structural clues.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the expected molecular formula of C₁₁H₁₃N₃. researchgate.netnepjol.info
Table 2: HRMS Data for a Representative Pyrazole Analogue
| Technique | Parameter | Value |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 328.xxxx |
| Found m/z | 328.xxxx | |
| Molecular Formula | C₁₇H₁₃N₅ | |
| Data for a related pyrazole derivative (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. researchgate.netnepjol.info |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying their presence in a molecule. researchgate.net For this compound analogues, key vibrational bands would include:
N-H stretching: The amine group (NH₂) will show characteristic stretching vibrations.
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net
C=N and C=C stretching: The pyrazole and phenyl rings will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com
C-N stretching: The stretching vibrations of the C-N bonds will also be present. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Pyrazole-Containing Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 researchgate.net |
| Aliphatic C-H Stretch | 2850 - 3000 researchgate.net |
| C=N Stretch (Pyrazole) | 1450 - 1600 researchgate.net |
| C=C Stretch (Aromatic) | 1400 - 1600 researchgate.net |
| C-N Stretch | 1250 - 1350 researchgate.net |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com
For analogues of this compound that can be crystallized, X-ray diffraction would reveal the planarity of the pyrazole and phenyl rings, the conformation of the ethanamine side chain, and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. cardiff.ac.ukiucr.org This information is invaluable for understanding the molecule's shape and how it packs in the solid state. The crystal structure of related pyrazole derivatives has been successfully determined, providing insights into their molecular geometry. mdpi.comresearchgate.netmdpi.com
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a cornerstone technique in the characterization of organic compounds. It provides the percentage composition of these primary elements within a molecule, which is then compared against the calculated theoretical values derived from the proposed molecular formula. A close correlation between the experimentally obtained and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.
In the synthesis of various pyrazole-containing compounds, which are analogues of this compound, elemental analysis is routinely employed to affirm their molecular structure post-synthesis. Research findings from various studies showcase the utility of this technique in the structural elucidation of novel pyrazole derivatives.
For instance, in the synthesis of a series of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, elemental analysis was crucial for confirming the proposed structures. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen were found to be in close agreement with the calculated values, thereby verifying the respective molecular formulae. amazonaws.com Similarly, the structural confirmation of another complex pyrazole derivative, Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine, was supported by elemental analysis, where the found percentages of C, H, and N closely matched the calculated values for its molecular formula C₈₄H₆₀N₁₀. mdpi.com
The data presented in the following tables are illustrative of the typical results obtained from CHNS elemental analysis for several pyrazole analogues. These results underscore the reliability of this technique in the compositional verification of newly synthesized compounds.
Table 1: Elemental Analysis Data for Pyrazole Analogues
| Compound Name | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |
| 5-Amino-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁ClN₄ | Calculated | 65.20 | 3.76 | 19.01 |
| Obtained | 65.13 | 3.75 | 19.10 | ||
| 5-Amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁N₅O₂ | Calculated | 62.95 | 3.63 | 22.94 |
| Obtained | 62.88 | 3.61 | 23.06 | ||
| 5-Amino-3-phenyl-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | C₁₇H₁₄N₄ | Calculated | 74.43 | 5.14 | 20.42 |
| Obtained | 74.38 | 5.12 | 20.47 | ||
| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | C₈₄H₆₀N₁₀ | Calculated | 83.42 | 5.00 | 11.58 |
| Obtained | 84.32 | 5.25 | 11.43 |
Data sourced from the World Journal of Pharmaceutical Research and MDPI. amazonaws.commdpi.com
The congruence between the calculated and obtained values in the table above provides a high degree of confidence in the assigned molecular structures of these pyrazole analogues. This foundational data is critical before proceeding with more complex spectroscopic analyses and biological evaluations.
In Vitro Biological Activity and Mechanistic Studies of Pyrazole Phenyl Amine Compounds
Evaluation of In Vitro Biological Activities
Anti-proliferative and Cytotoxicity Assays in Cancer Cell Lines
Derivatives of the pyrazole-phenyl-amine scaffold have shown significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. Research has demonstrated that these compounds can inhibit cancer cell growth, with their efficacy often quantified by the half-maximal inhibitory concentration (IC₅₀).
One study identified a novel pyrazole-based derivative, P3C, which displayed potent cytotoxicity against 27 human cancer cell lines, with particularly low IC₅₀ values in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 (0.49 µM) and MDA-MB-468 (0.25 µM) nih.gov. Another investigation synthesized a series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids, with compounds 22 and 23 showing potent cytotoxicity against cell lines such as MCF-7, A549, HeLa, and PC3, with IC₅₀ values ranging from 2.82 to 6.28 μM mdpi.com.
Furthermore, phthalazine-piperazine-pyrazole conjugates have been tested, with one compound (conjugate 26) exhibiting significant activity against MCF-7, A549, and DU145 cancer cells, with IC₅₀ values of 0.96, 1.40, and 2.16 µM, respectively mdpi.com. Similarly, indole derivatives linked to a pyrazole (B372694) moiety showed excellent cytotoxicity, with some derivatives displaying more potent inhibition against HCT116, MCF7, HepG2, and A549 cell lines than the standard drug doxorubicin mdpi.com. The anti-proliferative activity of certain pyrazole compounds has been found to be consistent across both drug-sensitive and drug-resistant cell lines, suggesting they may overcome common drug-resistance mechanisms nih.govresearchgate.net.
| Cell Line | Compound Type | Compound ID | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast) | N'-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | P3C | 0.49 | nih.gov |
| MDA-MB-468 (Breast) | N'-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | P3C | 0.25 | nih.gov |
| MCF-7 (Breast) | 1,4-Benzoxazine-pyrazole hybrid | 22, 23 | 2.82 - 6.28 | mdpi.com |
| A549 (Lung) | 1,4-Benzoxazine-pyrazole hybrid | 22, 23 | 2.82 - 6.28 | mdpi.com |
| HeLa (Cervical) | 1,4-Benzoxazine-pyrazole hybrid | 22, 23 | 2.82 - 6.28 | mdpi.com |
| PC3 (Prostate) | 1,4-Benzoxazine-pyrazole hybrid | 22, 23 | 2.82 - 6.28 | mdpi.com |
| MCF-7 (Breast) | Phthalazine-piperazine-pyrazole conjugate | 26 | 0.96 | mdpi.com |
| A549 (Lung) | Phthalazine-piperazine-pyrazole conjugate | 26 | 1.40 | mdpi.com |
| DU145 (Prostate) | Phthalazine-piperazine-pyrazole conjugate | 26 | 2.16 | mdpi.com |
| CFPAC-1 (Pancreatic) | 3,5-diphenyl-1H-pyrazole | L2 | 61.7 ± 4.9 | nih.govacs.org |
| MCF-7 (Breast) | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | L3 | 81.48 ± 0.89 | nih.govacs.org |
Enzyme Inhibition Assays
The pyrazole-phenyl-amine scaffold has been identified as a potent inhibitor of various enzymes implicated in disease pathogenesis.
Tyrosinase: Certain aryl pyrazole derivatives have been shown to be effective inhibitors of mushroom tyrosinase. One of the most potent compounds, a 3-methyl-1,5-diphenyl-1H-pyrazole, exhibited an IC₅₀ value of 15.9 ± 1.2 μM, which is more potent than the standard inhibitor kojic acid (IC₅₀ = 31 μM) researchgate.net. Another study found a derivative that inhibited diphenolase activity with an IC₅₀ of 1.56 μM, roughly tenfold more active than kojic acid mdpi.com. Kinetic studies often reveal a competitive or non-competitive mode of inhibition researchgate.netmdpi.com.
Cyclooxygenase (COX) and Lipoxygenase (LOX): Several pyrazole-hydrazone derivatives have demonstrated potent inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. For instance, compounds 4a and 4b showed better COX-2 inhibitory activity (IC₅₀ = 0.67 µM and 0.58 µM, respectively) than the selective COX-2 inhibitor celecoxib (IC₅₀ = 0.87 µM) capes.gov.brnih.gov. These compounds also exhibited superior inhibitory activity against 5-LOX (IC₅₀ = 1.92 µM and 2.31 µM) compared to zileuton (IC₅₀ = 2.43 µM) nih.gov. Another study on pyrazole sulfonamide derivatives identified a compound (5b) with potent dual COX-2/5-LOX inhibitory activity (IC₅₀ = 0.01 µM and 1.78 µM, respectively) nih.gov.
Carbonic Anhydrase (CA): Sulfonamide derivatives incorporating a pyrazole moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. One series of 4-(dihydropyrazol-1-yl)benzenesulfonamides showed inhibition constants (Kᵢ) in the nanomolar range against hCA I (316.7–533.1 nM) and hCA II (412.5–624.6 nM) nih.gov. Other pyrazole-based benzenesulfonamides have demonstrated potent, low micromolar to nanomolar inhibition against tumor-associated isoforms hCA IX and hCA XII nih.govunifi.itrsc.org.
Dipeptidyl Peptidase-4 (DPP-4): Pyrazole-containing compounds have emerged as promising inhibitors of DPP-4, a key target in the management of type 2 diabetes. A series of pyrazole-incorporated thiosemicarbazones were evaluated, with a trifluoromethyl-substituted compound (2g) showing a marked inhibitory effect on DPP-4 with an IC₅₀ value of 4.775 nM, similar to the marketed drug sitagliptin nih.gov. Pyrazole-3-carbohydrazone derivatives have also been identified as DPP-4 inhibitors researchgate.netnih.gov.
| Enzyme | Compound Type | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| Tyrosinase | Aryl pyrazole derivative | 1.56 µM (IC₅₀) | mdpi.com |
| COX-2 | Pyrazole-hydrazone derivative | 0.58 µM (IC₅₀) | nih.gov |
| 5-LOX | Pyrazole-hydrazone derivative | 1.92 µM (IC₅₀) | nih.gov |
| hCA I | Pyrazoline benzenesulfonamide | 316.7 nM (Kᵢ) | nih.gov |
| hCA II | Pyrazoline benzenesulfonamide | 412.5 nM (Kᵢ) | nih.gov |
| DPP-4 | Trifluoromethyl-substituted pyrazole thiosemicarbazone | 4.775 nM (IC₅₀) | nih.gov |
Antioxidant Activity Assessment
The capacity of pyrazole-phenyl-amine compounds to counteract oxidative stress has been evaluated through various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, a key aspect of antioxidant activity.
Studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays to quantify antioxidant potential nih.gov. For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and tested for their free radical scavenging activity using the DPPH method. One compound (4e) showed excellent antioxidant activity (92.64%), comparable to the standard ascorbic acid (96.69%) nih.gov. Similarly, newly synthesized N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives were assessed for their in vitro antioxidant activity via the nitric oxide scavenging method ijpsr.comresearchgate.net. Another study reported that certain pyrazole derivatives effectively inhibit the free radical-induced oxidative hemolysis of red blood cells, with compounds containing phenolic groups or sulfur and nitrogen atoms showing particularly high activity nanobioletters.com.
In Vitro Antimicrobial and Antifungal Activity Evaluations
The pyrazole-phenyl-amine core structure is present in numerous compounds exhibiting significant antimicrobial and antifungal properties. These derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For example, a series of pyrazole-based sulfonamides were evaluated for their in vitro antimicrobial activity using the agar well diffusion method against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Aspergillus flavus nih.gov. Certain compounds in this series were found to be potent antibacterial and antifungal agents compared to standard drugs like Ofloxacin and Fluconazole nih.gov. Other research has shown that various pyrazole derivatives exhibit moderate to potent activity against a range of microbes nih.gov. For instance, 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles showed good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus meddocsonline.org. The introduction of specific substituents, such as nitro-aromatic groups or chloro-moieties, has been shown to enhance the antimicrobial and antifungal efficacy of these compounds nih.govmeddocsonline.org.
Antiviral Activity Investigations
Investigations into the antiviral properties of pyrazole-phenyl-amine compounds have revealed promising activity against a diverse range of viruses.
A series of 1-phenyl-5-amine-4-pyrazole thioether derivatives were found to have excellent inactivation activity against the Tobacco mosaic virus (TMV) in vivo. Several of these compounds had EC₅₀ values (e.g., 11.9, 12.5, 15.5 µg/mL) that were significantly superior to the commercial agent ningnanmycin (40.3 µg/mL) nih.gov. Other studies have focused on Newcastle disease virus (NDV), a major threat to the poultry industry. A series of 4-substituted pyrazole derivatives were synthesized, and some, like a specific hydrazone (compound 6) and a thiazolidinedione derivative (compound 9), achieved 100% protection against NDV with no mortality in the experimental model nih.govresearchgate.net. Furthermore, hydroxyquinoline-pyrazole derivatives have recently been shown to possess direct antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, by inhibiting viral adsorption and replication rsc.org.
Mechanistic Investigations at the Cellular and Molecular Level
To understand the basis of their biological activities, studies have delved into the cellular and molecular mechanisms of pyrazole-phenyl-amine compounds. In the context of their anti-cancer effects, these compounds have been shown to induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
For example, the cytotoxic pyrazole derivative P3C was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases-3/7 and -8 in TNBC cells nih.gov. This compound also caused microtubule disruption, cell cycle arrest, PARP cleavage, and DNA fragmentation nih.gov. Mechanistically, P3C was shown to trigger the dephosphorylation of key signaling proteins such as CREB, p38, ERK, and STAT3, thereby inactivating the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways nih.gov.
Other pyrazole derivatives have been found to induce cell cycle arrest at the G2/M phase, accompanied by the downregulation of the anti-apoptotic Bcl-2 gene and upregulation of the pro-apoptotic Bax gene mdpi.com. The anti-inflammatory effects of some pyrazole compounds are linked to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in macrophages rsc.org. The antiviral mechanism against TMV for certain pyrazole thioether derivatives involves interaction with the virus's coat protein, leading to the disassembly of the virion nih.gov. These mechanistic insights highlight the multi-targeted nature of pyrazole-phenyl-amine derivatives and provide a foundation for their further development as therapeutic agents.
Induction of Apoptosis and Cell Cycle Modulation in Disease Models
Pyrazole derivatives have been shown to exert potent cytotoxic effects on various cancer cell lines by inducing apoptosis and modulating the cell cycle. nih.govresearchgate.net Studies on triple-negative breast cancer cells (MDA-MB-468) and colon cancer cells (HT29) have demonstrated that these compounds can trigger programmed cell death in a dose- and time-dependent manner. nih.govwaocp.orgresearchgate.net
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. For instance, treatment of MDA-MB-231 triple-negative breast cancer cells with the novel pyrazole derivative PTA-1 led to the externalization of phosphatidylserine, a hallmark of early apoptosis, and the activation of caspase-3/7. nih.gov Similarly, in HT29 colon cancer cells, the pyrazole derivatives tospyrquin and tosind were found to induce apoptosis, as evidenced by the appearance of apoptotic bodies and an increase in the percentage of apoptotic cells. researchgate.net The pro-apoptotic activity of these compounds is often linked to the activation of both the extrinsic and intrinsic apoptotic pathways. researchgate.net
Table 1: Effects of Pyrazole Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines
| Compound | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Triple-Negative Breast Cancer) | Apoptosis Induction, Cell Cycle Arrest | IC50 of 14.97 µM (24h) and 6.45 µM (48h). Induced S phase arrest. nih.govwaocp.org | nih.govwaocp.org |
| PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) | MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis Induction, Cell Cycle Arrest | Induced apoptosis at 10 and 20 µM. Caused arrest in S and G2/M phases. nih.gov | nih.gov |
| Tosind | HT29 (Colon Cancer) | Apoptosis Induction | Caused 23.7% apoptotic death. researchgate.net | researchgate.net |
| Tospyrquin | HT29 (Colon Cancer) | Apoptosis Induction | Caused 14.9% apoptotic death. researchgate.net | researchgate.net |
Analysis of Intracellular Signaling Pathways and Protein Expression Profiles (e.g., Immunoblotting)
The pro-apoptotic effects of pyrazole-phenyl-amine compounds are mediated through the modulation of key intracellular signaling pathways and the altered expression of critical regulatory proteins. Immunoblotting studies have been instrumental in elucidating these mechanisms.
A common finding is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. In HT29 cells, treatment with tospyrquin and tosind led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from mitochondria, subsequently activating the caspase cascade.
The activation of caspases, a family of cysteine proteases that execute apoptosis, is a central feature of the mechanism of action of these compounds. Western blot analyses have confirmed the cleavage, and thus activation, of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govresearchgate.net Activated caspases then cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological changes of apoptosis. researchgate.net The cleavage of PARP-1 was observed in HT29 cells following treatment with pyrazole derivatives. researchgate.net
Furthermore, pyrazole derivatives have been shown to interfere with other signaling pathways crucial for cancer cell survival and proliferation. For example, some pyrazole-based compounds have been identified as inhibitors of p38 MAP kinase, a key player in cellular responses to stress and inflammation. nih.gov Others act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.gov
Identification of Molecular Targets and Elucidation of Binding Modes
Identifying the direct molecular targets of pyrazole-phenyl-amine compounds is crucial for understanding their mechanism of action and for rational drug design. A variety of molecular targets have been identified for different pyrazole derivatives, highlighting the versatility of this chemical scaffold.
One of the significant targets for anticancer pyrazole derivatives is tubulin. nih.govmdpi.com The compound PTA-1 was found to disturb microtubule organization and inhibit tubulin polymerization, placing it in the class of microtubule-targeting agents. nih.gov Another derivative, compound 5b, was also identified as a novel tubulin polymerization inhibitor. mdpi.com These compounds often bind to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis. mdpi.com
Other important targets include various protein kinases that are often dysregulated in cancer. Molecular docking studies have predicted that pyrazole derivatives can act as potential inhibitors of VEGFR-2, Aurora A, and CDK2 by fitting into their ATP-binding pockets. nih.gov For instance, the compound 2b (3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide) showed a minimum binding energy of -10.35 kJ/mol with CDK2. nih.gov
The anti-apoptotic protein MCL-1, a member of the Bcl-2 family, has also been identified as a target. acs.org Phenylpyrazole derivatives have been developed as selective inhibitors of MCL-1, disrupting its interaction with pro-apoptotic partners and inducing apoptosis in leukemia cells. acs.org Docking studies help to visualize the binding modes, often revealing key interactions, such as hydrogen bonds between the inhibitor and specific amino acid residues in the target's active site, like Asn97 and Lys32 in macrophage migration inhibitory factor (MIF) or threonine 106 in p38 MAP kinase. nih.govnih.gov
Table 2: Molecular Targets and Binding Affinities of Pyrazole Derivatives
| Compound Class/Example | Molecular Target | Method of Identification | Key Finding/Binding Energy | Reference |
|---|---|---|---|---|
| Pyrazole derivatives (e.g., 1b, 1d, 2b) | VEGFR-2, Aurora A, CDK2 | Molecular Docking | Binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively. nih.gov | nih.gov |
| PTA-1 | Tubulin | Tubulin Polymerization Assay | Inhibits tubulin polymerization. nih.gov | nih.gov |
| Substituted Pyrazoles | Macrophage Migration Inhibitory Factor (MIF) | X-ray Crystallography, Docking | Hydrogen bonds with Asn97 and Lys32. nih.gov | nih.gov |
| Phenylpyrazole Derivatives (GQN-B37-Me) | MCL-1 | Co-immunoprecipitation | Disrupts BIM/MCL-1 interaction. acs.org | acs.org |
| RO3201195 | p38 MAP Kinase | X-ray Crystallography | Unique hydrogen bond with threonine 106. nih.gov | nih.gov |
Investigations into Mitochondrial Function and Cellular Stress Response
Mitochondria play a central role in the life and death of a cell, and they are a key nexus for the action of many anticancer agents, including pyrazole derivatives. The induction of apoptosis by these compounds is frequently linked to the mitochondrial or intrinsic pathway, which involves mitochondrial outer membrane permeabilization.
A primary mechanism by which pyrazole derivatives induce mitochondrial dysfunction is through the generation of reactive oxygen species (ROS). nih.govwaocp.org Elevated ROS levels were observed in MDA-MB-468 triple-negative breast cancer cells following treatment with a pyrazole compound, and this was directly linked to the induction of apoptosis and caspase-3 activation. nih.govwaocp.org This oxidative stress can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors.
Some pyrazole derivatives have been specifically designed to target mitochondrial components. A series of novel pyrazole amides were developed as potent inhibitors of mitochondrial complex I, a key enzyme in the electron transport chain. researchgate.net Inhibition of complex I disrupts mitochondrial respiration and ATP production, which can selectively target tumor cells that are highly dependent on oxidative phosphorylation. researchgate.netnih.gov Studies in endothelial cells have shown that certain pyrazole derivatives can cause a decrease in oxygen consumption and ATP synthesis, indicating a direct impact on aerobic metabolism. nih.gov The disruption of the mitochondrial membrane potential is another indicator of mitochondrial involvement in the apoptotic process induced by these compounds.
Cellular Migration and Adhesion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some pyrazole-phenyl-amine compounds have been investigated for their potential to inhibit these processes.
A notable target in this context is the Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine implicated in cell proliferation and migration. nih.gov Structure-based design has led to the development of substituted pyrazoles that act as potent inhibitors of MIF's tautomerase activity. nih.gov By inhibiting MIF, these compounds can interfere with signaling pathways that promote cell migration.
Structure Activity Relationship Sar Elucidations for 1 4 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine Analogues
Impact of Substituent Modifications on the Pyrazole (B372694) Ring System
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a critical anchor for molecular interactions with biological targets. Modifications to this ring system have been shown to significantly impact the biological activity of 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine analogues. The nature, position, and size of substituents on the pyrazole ring can modulate factors such as binding affinity, selectivity, and metabolic stability.
Research has demonstrated that the introduction of small alkyl groups, such as a methyl group, at various positions on the pyrazole ring can enhance biological activity. For instance, in studies on enzyme inhibition, the presence of a methyl group can lead to a significant increase in affinity for the target protein. Conversely, the introduction of larger, bulkier groups like a phenyl substituent can sometimes result in a decrease in activity due to steric hindrance, preventing optimal binding within the active site of a receptor or enzyme.
The position of the substituent on the pyrazole ring is another critical determinant of activity. The C3, C4, and C5 positions of the pyrazole ring offer distinct spatial orientations for substituents, and modifications at each position can lead to different biological outcomes. For example, a substituent at the C3 position may project into a different binding pocket than a substituent at the C5 position, leading to variations in potency and selectivity.
Role of the Phenyl Moiety and its Substituent Effects
The position of substituents on the phenyl ring (ortho, meta, or para) is a critical factor. For instance, para-substitution often allows the substituent to extend into a specific region of the binding site without causing steric clashes, which can be beneficial for activity. In contrast, ortho-substitution can force the phenyl and pyrazole rings to adopt a non-planar conformation, which may either be advantageous or detrimental depending on the specific target.
The electronic nature of the substituents on the phenyl ring has been shown to be a significant determinant of activity. Electron-withdrawing groups, such as halogens (fluoro, chloro) or a nitro group, can enhance metabolic stability and, in some cases, improve binding affinity. For example, the presence of a fluorine atom at the para-position of the phenyl ring has been associated with enhanced antinociceptive effects in some pyrazole analogues. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can also positively influence activity, suggesting that the optimal electronic properties are target-dependent. Studies have shown that compounds with electron-donating groups on the phenyl ring can exhibit potent antioxidant activity.
The number of substituents on the phenyl ring also plays a role. Di-substituted or even tri-substituted phenyl rings can offer opportunities for more extensive interactions with the biological target, potentially leading to increased potency and selectivity.
Influence of the Ethan-1-amine Functionality and Alkyl Chain Length on Biological Activity
The ethan-1-amine side chain is a crucial component of the this compound scaffold, often serving as a key interaction point with the biological target, for instance, through hydrogen bonding. Modifications to this functionality, including altering the length of the alkyl chain, can have a profound impact on biological activity.
Studies on related compounds have shown that the length of the alkyl chain connecting an amine group to a core scaffold can significantly influence potency. In some cases, increasing the chain length from a methyl to an ethyl or propyl group can lead to an increase in activity, potentially by allowing the amine to reach a specific interaction point within the binding site. However, this trend is not always linear, and further increases in chain length can lead to a decrease in activity due to loss of optimal positioning or increased conformational flexibility, which can be entropically unfavorable for binding.
Furthermore, N-alkylation of the amine group can also modulate activity. The introduction of small alkyl groups on the nitrogen atom can alter the basicity and steric bulk of the amine, which can in turn affect its ability to form hydrogen bonds or ionic interactions. In some instances, N-alkylation has been shown to lead to a complete loss of activity, highlighting the importance of the primary amine for certain biological targets.
Stereochemical Considerations and Enantiomeric Effects on Bioactivity
The ethan-1-amine moiety in this compound introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and even metabolic fates. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific studies on the enantiomeric effects of this compound analogues are not extensively reported in the public domain, the general principles of stereochemistry in drug action are highly relevant. It is highly probable that one enantiomer will exhibit greater potency than the other. This "eutomer" is the enantiomer with the desired pharmacological activity, while the less active "distomer" may be inactive, contribute to side effects, or even have a different pharmacological profile altogether.
The differential activity of enantiomers arises from the three-dimensional arrangement of atoms. The specific spatial orientation of the amine group, the phenyl ring, and the pyrazole moiety in one enantiomer may allow for a more favorable and stable interaction with the chiral binding site of a biological target, leading to a stronger biological response. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process to identify the more active and potentially safer stereoisomer. The separation of these enantiomers can be achieved through various chiral chromatography techniques.
Derivation of Rational Design Principles from SAR Studies
The systematic exploration of the structure-activity relationships of this compound analogues allows for the derivation of key rational design principles. These principles serve as a roadmap for medicinal chemists to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
Based on the available SAR data, several design principles can be proposed for this chemical scaffold:
Pyrazole Ring Substitution: Small, electron-donating or specific halogen substitutions on the pyrazole ring are often beneficial for activity. The position of substitution (C3, C4, or C5) should be optimized for the specific biological target to maximize favorable interactions and avoid steric clashes.
Phenyl Moiety Modification: The phenyl ring is a key site for tuning the electronic and pharmacokinetic properties of the molecule. Para-substitution with either electron-withdrawing or electron-donating groups can be advantageous. The choice of substituent should be guided by the nature of the target's binding pocket to enhance interactions such as hydrogen bonding or hydrophobic interactions.
Ethan-1-amine Side Chain Optimization: The primary amine of the ethan-1-amine moiety is often crucial for activity, likely participating in key hydrogen bonding interactions. While lengthening the alkyl chain may be tolerated or even beneficial in some cases, modifications should be approached with caution to maintain optimal positioning within the binding site.
Stereochemistry is Key: Given the presence of a chiral center, the synthesis and evaluation of individual enantiomers is critical. The identification of the more active enantiomer (the eutomer) can lead to a more potent and potentially safer drug candidate with a cleaner pharmacological profile.
Bioisosteric Replacement: The pyrazole ring can be considered a bioisostere for other aromatic or heterocyclic rings. This principle allows for the design of novel analogues by replacing the pyrazole with other suitable rings to explore new chemical space and potentially improve properties like solubility or metabolic stability.
Future Research Directions and Emerging Paradigms in Pyrazole Phenyl Amine Chemistry
Development of Novel and Efficient Synthetic Methodologies for Pyrazole-Phenyl-Amine Derivatives
The synthesis of pyrazole (B372694) derivatives has been a subject of intense investigation, with a continuous drive towards the development of more efficient, versatile, and environmentally benign methodologies. nih.govias.ac.in Future research in this area is expected to focus on several key aspects:
Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The development of novel MCRs for the one-pot synthesis of highly substituted pyrazole-phenyl-amine derivatives will be a major area of focus.
Catalyst Innovation: The exploration of novel catalysts, including metal-based, organocatalysts, and biocatalysts, will be crucial for enhancing reaction rates, improving yields, and enabling the synthesis of previously inaccessible structures. mdpi.com
Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrazole derivatives is gaining traction. This technology offers precise control over reaction parameters, leading to improved safety, scalability, and product purity.
| Synthetic Strategy | Key Advantages | Potential for Pyrazole-Phenyl-Amine Derivatives |
| Multi-component Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Efficient one-pot synthesis of complex derivatives with diverse functional groups. |
| Novel Catalysis | Increased reaction efficiency, enhanced selectivity, access to new chemical space. mdpi.com | Development of stereoselective syntheses and functionalization of the pyrazole or phenyl rings. |
| Flow Chemistry | Improved safety, scalability, and process control. | Safer and more efficient large-scale production of key intermediates and final compounds. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. springernature.comnih.gov In the context of pyrazole-phenyl-amine chemistry, AI and ML are being employed to:
Accelerate Hit Identification: AI-powered virtual screening can rapidly screen vast virtual libraries of pyrazole-phenyl-amine derivatives to identify promising candidates with desired biological activities. acm.org
Optimize Lead Compounds: ML models can predict the structure-activity relationships (SAR) of pyrazole-phenyl-amine derivatives, guiding medicinal chemists in the design of more potent and selective compounds. springernature.com
Predict Physicochemical Properties: AI algorithms can accurately predict key physicochemical properties, such as solubility, permeability, and metabolic stability, which are crucial for drug development.
A recent study successfully integrated combinatorial chemistry, molecular docking, and deep learning to design and synthesize novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This approach highlights the power of combining computational and synthetic strategies to accelerate the discovery of new therapeutic agents. nih.gov
| AI/ML Application | Impact on Pyrazole-Phenyl-Amine Research |
| Virtual Screening | Rapid identification of potential drug candidates from large virtual libraries. acm.org |
| Structure-Activity Relationship (SAR) Prediction | Guidance for the rational design of more potent and selective compounds. springernature.com |
| Physicochemical Property Prediction | Early assessment of drug-likeness and optimization of pharmacokinetic profiles. |
Exploration of Hybrid Pyrazole Architectures with Other Heterocyclic Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool for the development of novel therapeutic agents with improved efficacy and reduced side effects. The pyrazole scaffold is an ideal candidate for this approach due to its versatile chemistry and broad spectrum of biological activities.
Future research will focus on the design and synthesis of hybrid molecules that incorporate the pyrazole-phenyl-amine core with other biologically active heterocyclic systems, such as:
Thiazoles
Thiadiazoles
Pyrimidines
Pyridines
The resulting hybrid molecules may exhibit synergistic or additive pharmacological effects, leading to the discovery of novel drugs for a wide range of diseases. For instance, the hybridization of pyrazole with a thiazole (B1198619) moiety has been shown to result in compounds with potent anticancer activity. hilarispublisher.com
| Heterocyclic Partner | Potential Therapeutic Applications of Hybrid Molecules |
| Thiazole | Anticancer, antimicrobial, anti-inflammatory. hilarispublisher.com |
| Thiadiazole | Antimicrobial, anticonvulsant, anti-inflammatory. |
| Pyrimidine | Anticancer, antiviral, antibacterial. researchgate.net |
| Pyridine | Antihypertensive, anti-inflammatory, analgesic. researchgate.net |
Advanced Mechanistic Characterization of Cellular Interactions and Target Engagement
A deep understanding of the molecular mechanisms by which pyrazole-phenyl-amine derivatives exert their biological effects is crucial for their rational design and optimization. Future research will employ a range of advanced techniques to elucidate the cellular interactions and target engagement of these compounds.
X-ray Crystallography: This technique can provide high-resolution structural information on the binding of pyrazole-phenyl-amine derivatives to their protein targets, revealing the key molecular interactions that govern their activity.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful tool for determining the structure of large protein complexes, and it can be used to study the interaction of pyrazole-phenyl-amine derivatives with their targets in a near-native state.
Biophysical Techniques: A variety of biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and kinetics of pyrazole-phenyl-amine derivatives for their targets.
These studies will provide invaluable insights into the mechanism of action of these compounds, facilitating the development of more potent and selective therapeutic agents.
Application of Green Chemistry Principles and Sustainable Synthesis Methods
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize their environmental impact. benthamdirect.comthieme-connect.com Future research in pyrazole-phenyl-amine chemistry will focus on the development of more sustainable synthetic methods, including:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids. nih.gov
Energy-Efficient Reactions: Employing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net
Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste generation. nih.gov
A recent review highlighted the significant progress made in the green synthesis of pyrazole derivatives, emphasizing methods that are not only efficient and high-yielding but also operationally simple and environmentally benign. researchgate.net
| Green Chemistry Principle | Application in Pyrazole-Phenyl-Amine Synthesis |
| Use of Green Solvents | Water-based syntheses, use of biodegradable solvents. thieme-connect.com |
| Energy Efficiency | Microwave-assisted and ultrasound-assisted reactions. benthamdirect.comresearchgate.net |
| Catalysis | Development of recyclable and reusable catalysts. nih.gov |
Q & A
Basic: What are common synthetic routes for 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine?
Answer:
The compound is typically synthesized via condensation reactions between pyrazole derivatives and substituted phenyl precursors. For example:
- Step 1: React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .
- Step 2: Reduce the ketone intermediate using agents like sodium borohydride or catalytic hydrogenation to yield the primary amine.
- Alternative Route: Use Mannich base reactions, where the amine group is introduced via a three-component reaction involving formaldehyde and secondary amines .
Key Considerations: Optimize reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to improve yields.
Advanced: How are regioselectivity challenges addressed in synthesizing pyrazole-containing amines?
Answer:
Regioselectivity in pyrazole synthesis is controlled by:
- Substituent Effects: Electron-donating groups (e.g., methoxy) on aldehydes direct coupling to specific pyrazole positions .
- Catalytic Systems: Transition metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions .
- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc] for amines) to direct functionalization .
Validation: Monitor intermediates via HPLC or LC-MS to confirm regiochemical outcomes .
Basic: Which spectroscopic methods are effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm) and ethylamine chain (δ 2.5–3.5 ppm) .
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns for structural validation .
Advanced: How are structural ambiguities resolved using X-ray crystallography with SHELXL?
Answer:
- Data Collection: Use high-resolution (<1.0 Å) X-ray data to resolve electron density maps.
- Refinement in SHELXL: Apply restraints for bond lengths/angles and anisotropic displacement parameters. Address twinning or disorder using the TWIN/BASF commands .
- Validation: Check R-factors (R1 < 5%) and goodness-of-fit (GOF ≈ 1.0). Use PLATON to analyze voids and hydrogen-bonding networks .
Basic: What in vitro assays assess the bioactivity of this compound?
Answer:
- Receptor Binding Assays: Screen for antagonism/agonism using radiolabeled ligands (e.g., bradykinin B2 receptor in ) .
- Enzyme Inhibition: Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 μM) .
Advanced: What strategies enhance receptor binding affinity in SAR studies?
Answer:
- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve hydrophobic interactions .
- Scaffold Hybridization: Combine pyrazole with triazole or indole moieties to exploit π-π stacking .
- Docking Simulations: Use AutoDock Vina to predict binding poses and optimize substituent positions .
Advanced: How to analyze contradictory bioactivity data from analogs with different substituents?
Answer:
- Controlled Experiments: Synthesize analogs systematically (e.g., varying substituents at positions 4 and 5) and test under identical conditions .
- Statistical Analysis: Apply ANOVA to determine if bioactivity differences are significant (p < 0.05) .
- Solubility Correction: Normalize activity data to account for solubility variations using LogP measurements .
Basic: What purification techniques are effective for hydrochloride salts of this compound?
Answer:
- Recrystallization: Use ethanol/water mixtures (3:1 v/v) to isolate high-purity hydrochloride salts .
- Ion-Exchange Chromatography: Separate charged impurities using Dowex® 50WX2 resin .
- Lyophilization: Remove residual solvents after aqueous workup for hygroscopic salts .
Advanced: How do computational methods predict physicochemical properties?
Answer:
- LogP Calculation: Use Molinspiration or ACD/Labs to estimate partition coefficients .
- pKa Prediction: Employ MarvinSketch to determine basicity of the ethylamine group (predicted pKa ~9.5) .
- Solubility Modeling: Apply the General Solubility Equation (GSE) with melting point data from DSC .
Advanced: How to address low solubility in pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
